molecular formula C20H24N2OS B5239011 [4-(2-METHYLPHENYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE

[4-(2-METHYLPHENYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE

Cat. No.: B5239011
M. Wt: 340.5 g/mol
InChI Key: JKXATRXLSJFOJE-UHFFFAOYSA-N
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Description

4-(2-METHYLPHENYL)PIPERAZINOMETHANONE: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-methylphenyl group and a tetrahydrobenzothiophene moiety, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-METHYLPHENYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the piperazine ring and the tetrahydrobenzothiophene core. Common synthetic routes include:

    Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2-Methylphenyl Group: The piperazine ring is then substituted with a 2-methylphenyl group using Friedel-Crafts alkylation, employing reagents like aluminum chloride (AlCl3) as a catalyst.

    Formation of Tetrahydrobenzothiophene Core: The tetrahydrobenzothiophene core is synthesized through the cyclization of appropriate thiol and alkene precursors under acidic conditions.

    Coupling Reaction: Finally, the piperazine derivative is coupled with the tetrahydrobenzothiophene core using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-METHYLPHENYL)PIPERAZINOMETHANONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Pd/C, sodium borohydride (NaBH4), and lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated derivatives, nucleophiles like amines, thiols, and alcohols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted piperazine compounds.

Scientific Research Applications

4-(2-METHYLPHENYL)PIPERAZINOMETHANONE: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-METHYLPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses, contributing to its potential therapeutic effects.

Properties

IUPAC Name

[4-(2-methylphenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c1-15-6-2-4-8-17(15)21-10-12-22(13-11-21)20(23)19-14-16-7-3-5-9-18(16)24-19/h2,4,6,8,14H,3,5,7,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXATRXLSJFOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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